![molecular formula C10H16ClNO2 B1429949 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride CAS No. 123368-82-1](/img/structure/B1429949.png)
2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride
Overview
Description
“2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride” is a chemical compound with the CAS Number: 123368-82-1 . It has a molecular weight of 217.7 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The IUPAC name of the compound is (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)acetic acid hydrochloride . The InChI code is 1S/C10H15NO2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13;/h6,8-9H,2-5H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Drug Discovery
This compound features a core structure that is significant in the field of drug discovery due to its nitrogen-containing heterocycle. It serves as a key synthetic intermediate in several total syntheses, offering potential for the development of new therapeutic agents .
Neurochemical Research
Studies have investigated the neurochemical aspects of related compounds, which suggests that this chemical scaffold could be important in understanding the pharmacological effects on the nervous system .
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which have a wide array of biological activities. Research into stereoselective preparation of this structure is ongoing due to its biological significance .
Nematicidal Activity
Derivatives of this compound have been synthesized and evaluated for nematicidal activity against pinewood nematodes and root-knot nematodes, indicating its potential use in agricultural pest control .
Synthetic Methodology Development
The unique structure of this compound makes it a challenging scaffold to acquire, which drives research in synthetic methodologies to improve access to this and similar compounds .
Biological Activity Profiling
The compound’s structure is related to that of hexahydroazepinylbenzamides, which are known 5-HT3 receptor antagonists. This suggests potential applications in profiling biological activities related to neurotransmitter systems .
Each application area provides a rich field for further exploration and development, leveraging the unique chemical properties of this compound.
2-Azabicyclo [3.2.1]octane scaffold: synthesis and applications Neurochemical aspects of the pharmacological effect Enantioselective construction of the 8-azabicyclo [3.2.1]octane Multistep Synthesis and Nematicidal Activity
Safety and Hazards
Mechanism of Action
Target of Action
The compound’s structure suggests that it may interact with receptors or enzymes involved in the action of tropane alkaloids, given that it contains an 8-azabicyclo[321]octane scaffold, which is the central core of the family of tropane alkaloids .
Mode of Action
Tropane alkaloids typically act by binding to and modulating the activity of various receptors and enzymes, leading to changes in cellular signaling .
Biochemical Pathways
Tropane alkaloids are known to affect a wide array of biochemical pathways, particularly those involving neurotransmitters .
Result of Action
Based on its structural similarity to tropane alkaloids, it may have similar effects, such as modulating neurotransmitter activity, which can lead to changes in nerve signal transmission .
properties
IUPAC Name |
2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13;/h6,8-9H,2-5H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPCPIZJTRLWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=CC(=O)O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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